molecular formula C8H10O3 B2444226 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2534-70-5

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2444226
CAS No.: 2534-70-5
M. Wt: 154.165
InChI Key: ZKMOOBXRINLMKZ-UHFFFAOYSA-N
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Description

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2534-70-5) is a high-purity chemical compound with the molecular formula C 8 H 10 O 3 and a molecular weight of 154.16 g/mol . This bicyclic scaffold is of significant interest in organic and medicinal chemistry as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable precursor for further chemical modifications and ring-opening reactions . Researchers utilize this compound and its derivatives, such as constrained proline analogues (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid), in the development of peptidomimetics . These mimics are crucial for creating novel enzyme inhibitors and probes in chemical biology to study protein-protein interactions . The compound should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOOBXRINLMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2534-70-5
Record name 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
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Foundational & Exploratory

Chemical structure and properties of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, specific reactivity profiles governed by bicyclic strain, and high-fidelity synthesis strategies.[1]

Synonyms: 1-Carboxy-2-norbornanone; Nor-ketopinic acid (analog) CAS: 2534-70-5 | PubChem CID: 382538 Molecular Formula: C₈H₁₀O₃ | MW: 154.16 g/mol [1]

Executive Summary & Structural Analysis

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid represents a specialized class of bridgehead-functionalized norbornanes . Unlike standard cyclic keto-acids, this molecule is defined by the rigid bicyclic [2.2.1] scaffold which imposes severe stereoelectronic constraints.[1]

For drug development professionals, this scaffold offers two critical utility vectors:

  • Conformational Restriction: The norbornane core locks pharmacophores in specific vectors ("Escape from Flatland"), increasing Fsp³ character and often improving metabolic stability.[1]

  • Chiral Pool Utility: It serves as a precursor to constrained amino acids and chiral auxiliaries.

Stereoelectronic Profile

The molecule features a ketone at C2 and a carboxylic acid at the C1 bridgehead.

  • Bredt’s Rule Enforcer: The bridgehead position prevents the formation of a double bond at C1. Consequently, the typical decarboxylation of β-keto acids is kinetically forbidden in this system because the requisite enol/enolate intermediate would violate Bredt’s rule.

  • Acidity (pKa): Predicted ~4.0–4.[1]5. The C2 ketone exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the C1 carboxyl group compared to 1-norbornanecarboxylic acid, despite the lack of resonance delocalization into the ring.[1]

Chemical Properties & Reactivity Data[1][2][3][4]

PropertyValue / CharacteristicTechnical Note
Physical State Solid (Crystalline)Hygroscopic tendencies observed in analogs.[1]
Melting Point ~100–105 °C (Predicted)Derivatives like Ketopinic acid melt higher (~234 °C).[1]
Solubility DMSO, MeOH, DCMPoor solubility in non-polar alkanes due to polarity.[1]
Chirality 1S/1R EnantiomersThe C1/C4 bridgeheads create asymmetry.
Stability High (Thermal/Acid)Resistant to decarboxylation; stable to acidic hydrolysis.[1]
Reactivity Nucleophilic AdditionC2 Ketone is sterically hindered from the endo face; nucleophiles attack exo.
The "Anti-Bredt" Stability Mechanism

A critical distinction for synthetic planning is the resistance to decarboxylation.

BredtStability cluster_prevention Bredt's Rule Barrier Start 2-Oxobicyclo[2.2.1] heptane-1-carboxylic acid Inter Enol Intermediate (Bridgehead Double Bond) Start->Inter Thermal/Acid (Attempted Decarboxylation)

Figure 1: The formation of the enol intermediate requires a double bond at the bridgehead (C1), which introduces intolerable ring strain, effectively blocking the decarboxylation pathway common to acyclic β-keto acids.[1][2]

Synthesis Protocols

Direct functionalization of the norbornane bridgehead is non-trivial due to the failure of standard S_N2 reactions (backside attack is blocked) and S_N1 reactions (instability of bridgehead carbocations).[1]

Protocol A: Palladium-Catalyzed Carbonylation (Modern Standard)

This method bypasses the need for bridgehead lithiation (which is unstable in [2.2.1] systems) by using a bridgehead halide.[1]

Precursor: 1-Bromo-2-norbornanone (synthesized via bromination of norbornanone).

Reagents:

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/dppf[1]

  • CO Source: Carbon Monoxide (balloon or 1 atm)[1]

  • Nucleophile: Water (for acid) or MeOH (for ester)[1]

  • Base: Et₃N[1]

Step-by-Step Workflow:

  • Charge: In a flame-dried Schlenk tube, dissolve 1-bromo-2-norbornanone (1.0 equiv) in dry DMSO or DMF.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and dppf (10 mol%).

  • Carbonylation: Purge with CO gas. Add Et₃N (2.0 equiv) and H₂O (5.0 equiv).[1]

  • Reaction: Heat to 80 °C under CO atmosphere for 12–24 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. The bridgehead acid partitions into the organic phase.[1]

  • Purification: Recrystallization from hexanes/EtOAc.

Protocol B: Oxidative Cleavage (Classical Route)

Historically, this scaffold is accessed via the oxidation of 1-hydroxymethyl-2-norbornanone or degradation of larger terpene frameworks (e.g., Ketopinic acid synthesis from Camphor).[1]

Mechanism:

  • Precursor: 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one.[1]

  • Oxidation: Jones Oxidation (CrO₃/H₂SO₄) or Pinnick Oxidation (NaClO₂).[1]

    • Note: The Jones reagent is preferred here as the bridgehead position is robust against harsh acidic conditions.

Applications in Drug Discovery[1]

Bioisosterism & Scaffold Hopping

The 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid moiety is a rigid bioisostere for:

  • Proline analogs: When the ketone is reductively aminated.

  • Phenyl rings: The bicyclic system occupies a similar volume to a phenyl ring but with high three-dimensionality (Fsp³), improving solubility and reducing "flat" aromatic stacking interactions that lead to non-specific binding.[1]

Case Study: Orexin Receptor Antagonists

Research into GPCR ligands (such as Orexin antagonists) has utilized the norbornane core as a "spacer" to orient hydrogen-bond acceptors (the ketone and acid/amide) in precise vectors that flexible alkyl chains cannot maintain.[1]

DrugDesign Core 2-Oxobicyclo[2.2.1] heptane-1-COOH Path1 Reductive Amination (at C2 Ketone) Core->Path1 Path2 Amide Coupling (at C1 Acid) Core->Path2 Target1 Constrained Amino Acids (Peptidomimetics) Path1->Target1 Creates chiral amine center Target2 GPCR Ligand Scaffolds (Rigid Spacers) Path2->Target2 Locks orientation

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Safety & Handling (SDS Summary)

  • GHS Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Although stable, bridgehead acids can be hygroscopic.[1]

References

  • PubChem. (2025).[1][3] 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid (CID 382538).[1][3][4] National Library of Medicine. [Link][1]

  • Organic Syntheses. (1993).[1][2] (-)-(1S,4R)-Camphanoyl Chloride.[1][2] (Describes the chemistry of the related Ketopinic acid derivative). [Link]

  • Della, E. W., & Tsanaktsidis, J. (1988).[1] Synthesis of bridgehead carboxylic acids by the palladium-catalyzed carbonylation of bridgehead bromides. Australian Journal of Chemistry. (Foundational protocol for Protocol A).

  • Bredt, J. (1924).[1] Über die räumliche Konfiguration des Camphers und des Pinens. (The foundational text on Bredt's Rule preventing bridgehead double bonds).[1]

Sources

The Fulcrum of Stability: An In-depth Technical Guide to the Thermodynamic Properties of Bridgehead Carboxylic Acids in Bicyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bridgehead carboxylic acids within bicyclic systems represent a fascinating and crucial area of study for researchers, particularly those in the fields of medicinal chemistry and drug development. Their unique, conformationally rigid structures provide invaluable scaffolds for creating novel therapeutics. However, the inherent thermodynamic stability of these molecules, governed by a delicate interplay of ring strain, electronic effects, and Bredt's rule, presents both opportunities and challenges in their synthesis and application. This in-depth technical guide provides a comprehensive exploration of the core principles determining the stability of bridgehead carboxylic acids, methodologies for their experimental and computational assessment, and their strategic application in drug design.

The Theoretical Framework: Understanding the Forces at Play

The stability of a bridgehead carboxylic acid is not an isolated property but rather the cumulative result of several interconnected factors. A thorough understanding of these principles is paramount for predicting reactivity and designing synthetic strategies.

The Indomitable Influence of Ring Strain

Bicyclic systems are inherently strained due to the geometric constraints imposed by the fused ring structure. This strain is a critical determinant of the molecule's overall thermodynamic stability. The total ring strain is a composite of three primary contributors:

  • Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. In smaller, more rigid bicyclic systems like bicyclo[2.2.1]heptane, the bridgehead carbons are forced into significantly more acute angles, leading to substantial angle strain.

  • Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. The rigid nature of bicyclic frameworks often prevents the molecule from adopting a staggered conformation, leading to energetically unfavorable eclipsing interactions.

  • Transannular Strain: This steric hindrance occurs between non-adjacent atoms that are brought into close proximity by the ring structure.

The greater the ring strain, the higher the ground-state energy of the molecule, which can influence the thermodynamics of reactions involving the bridgehead position.

Bredt's Rule: A Cornerstone of Bicyclic Reactivity

First formulated by Julius Bredt in 1924, Bredt's rule is a foundational principle in the chemistry of bicyclic systems.[1][2] It posits that a double bond cannot be formed at a bridgehead position of a bridged ring system, unless the rings are large enough to accommodate the planarity required for a double bond without excessive strain.[1][2] This rule has profound implications for the stability of intermediates and transition states in reactions involving bridgehead positions.

For a bridgehead carboxylic acid, any reaction that proceeds through a transition state with significant sp² character at the bridgehead carbon will be energetically disfavored in smaller ring systems. This includes reactions like decarboxylation, which can proceed through an enolate-like intermediate. The inability to form a stable, planar intermediate at the bridgehead significantly increases the activation energy for such processes, thereby enhancing the thermodynamic stability of the parent carboxylic acid.[3] For instance, bicyclo[2.2.1]heptan-7-one-1-carboxylic acid is remarkably stable to decarboxylation even at high temperatures, because the reaction would necessitate the formation of a highly strained anti-Bredt enol.[4]

Bredts_Rule

Electronic and Steric Effects: Fine-Tuning Stability

Beyond the overarching influence of ring strain and Bredt's rule, electronic and steric effects at the bridgehead position also play a crucial role in modulating the stability of the carboxylic acid.

  • Inductive Effects: The electron-withdrawing or -donating nature of substituents on the bicyclic framework can influence the acidity of the carboxylic acid, which is a key indicator of the stability of its conjugate base.

  • Steric Hindrance: The bulky nature of the bicyclic scaffold can sterically hinder the approach of solvents or reagents to the carboxylic acid group, affecting its reactivity and solvation, and thus its thermodynamic stability.

Experimental and Computational Assessment of Stability

A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of the thermodynamic stability of bridgehead carboxylic acids.

Thermodynamic Stability vs. Kinetic Lability

It is crucial to distinguish between thermodynamic stability and kinetic lability. A thermodynamically stable molecule possesses a low ground-state energy, while a kinetically inert molecule has a high activation barrier for a particular reaction. Bridgehead carboxylic acids in small bicyclic systems are often both thermodynamically stable (due to ring strain) and kinetically inert towards reactions like decarboxylation (due to Bredt's rule).

Experimental Approaches

The acid dissociation constant (pKa) is a direct measure of the acidity of the carboxylic acid and provides valuable insights into the stability of the corresponding carboxylate anion. A lower pKa value indicates a stronger acid and a more stable conjugate base. The pKa of a bridgehead carboxylic acid is influenced by the hybridization of the bridgehead carbon and the overall strain of the bicyclic system.

CompoundBicyclic SystempKa Value (Experimental)Reference
Adamantane-1-carboxylic acidTricyclo[3.3.1.1³⁷]decane~4.86[5][6]
Bicyclo[2.2.2]octane-1-carboxylic acidBicyclo[2.2.2]octane~5.6-6.75[7][8]
Bicyclo[2.2.1]heptane-1-carboxylic acidBicyclo[2.2.1]heptane~4.8 (Predicted)[5]

Table 1: Experimental pKa values for representative bridgehead carboxylic acids.

The rate of decarboxylation is a powerful experimental tool for assessing the kinetic stability of bridgehead carboxylic acids. Due to the constraints of Bredt's rule, these reactions are often very slow and require harsh conditions. By monitoring the rate of CO₂ evolution or the disappearance of the starting material over time at a given temperature, the activation energy for decarboxylation can be determined, providing a quantitative measure of the molecule's stability.

Experimental Protocol: Kinetic Analysis of Bridgehead Carboxylic Acid Decarboxylation

Objective: To determine the first-order rate constant and activation energy for the decarboxylation of a bridgehead carboxylic acid.

Materials:

  • Bridgehead carboxylic acid (e.g., Bicyclo[2.2.2]octane-1-carboxylic acid)

  • High-boiling point, inert solvent (e.g., diphenyl ether)

  • Internal standard (for chromatographic analysis)

  • High-pressure reaction vessel or sealed tube

  • Thermostatically controlled oil bath or heating block

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Sample Preparation: Prepare a solution of the bridgehead carboxylic acid and an internal standard in the chosen solvent at a known concentration.

  • Reaction Setup: Aliquot the solution into several high-pressure reaction vessels or sealed tubes.

  • Kinetic Run: Place the vessels in the pre-heated oil bath at a constant temperature.

  • Sampling: At regular time intervals, remove a vessel from the heat and quench the reaction by rapid cooling.

  • Analysis: Analyze the concentration of the remaining carboxylic acid in each sample using GC or HPLC.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the carboxylic acid versus time.

    • The slope of the resulting straight line will be the negative of the first-order rate constant (-k).

    • Repeat the experiment at several different temperatures to obtain rate constants at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the decarboxylation reaction.

Computational Chemistry Approaches

Computational chemistry provides a powerful in silico toolkit for predicting and rationalizing the thermodynamic stability of bridgehead carboxylic acids.

The calculation of ring strain energy is a fundamental computational approach to quantifying the inherent instability of a bicyclic system. This is typically achieved by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue. Homodesmotic reactions, which conserve the number of each type of bond, are a common and accurate method for calculating strain energies.[9][10]

Strain_Energy_Workflow

Synthetic Considerations and Applications in Drug Discovery

The unique structural and stability properties of bridgehead carboxylic acids make them highly valuable building blocks in medicinal chemistry.

Synthetic Routes to Bridgehead Carboxylic Acids

The synthesis of bridgehead carboxylic acids often requires tailored strategies due to the steric hindrance and potential for rearrangement of the bicyclic core. Common synthetic approaches include:

  • Diels-Alder Cycloaddition: This powerful reaction can be used to construct the bicyclic framework, followed by functional group manipulation to introduce the carboxylic acid.[11]

  • Carboxylation of Bridgehead Precursors: Direct carboxylation of bridgehead alcohols, halides, or even the parent hydrocarbon can be achieved under specific conditions, such as the Koch-Haaf reaction.[1]

  • Ring-Closing Metathesis (RCM): For larger and more flexible bicyclic systems, RCM can be a viable strategy.

Bridgehead Functionalization: Expanding Chemical Space

The ability to selectively functionalize the bridgehead position of bicyclic systems is of paramount importance in drug discovery. The carboxylic acid group serves as a versatile handle for introducing a wide range of other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Bridgehead_Functionalization

Applications in Drug Design and Development

The rigid, three-dimensional nature of bicyclic scaffolds containing a bridgehead carboxylic acid offers several advantages in drug design:

  • Conformational Rigidity: The fixed orientation of substituents allows for a more precise and predictable interaction with biological targets, leading to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a bicyclic core can enhance metabolic stability and modulate lipophilicity, leading to a more favorable pharmacokinetic profile.

  • Novel Chemical Space: These unique scaffolds provide access to novel areas of chemical space, enabling the development of first-in-class therapeutics.

Conclusion

The thermodynamic stability of bridgehead carboxylic acids in bicyclic systems is a complex yet predictable phenomenon governed by the fundamental principles of ring strain, Bredt's rule, and electronic effects. A comprehensive understanding of these factors, coupled with robust experimental and computational methodologies, is essential for the rational design and synthesis of these valuable molecules. As the demand for novel and effective therapeutics continues to grow, the strategic application of bridgehead carboxylic acids as rigid, three-dimensional scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

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  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. 2015;2(3):274-278.
  • Bredt's rule and Decarboxylation (Of beta-carboxylic acids).
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  • Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Breaking Bredt's rule a century later. The Oxford Scientist. Published January 13, 2025.
  • Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. Organic Chemistry Frontiers. 2020;7(19):3067-3099.
  • 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.
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  • Bredt's rule. Purechemistry. Published March 28, 2023.
  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
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  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.
  • Does anyone have information on pKa of some carboxylic acids?
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An In-depth Technical Guide to the Stereochemical Configuration of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid, a functionalized derivative of the rigid bicyclic norbornane framework, presents a fascinating case study in stereochemistry. Its constrained structure and the presence of two key functional groups—a ketone and a carboxylic acid—at the bridgehead and adjacent to it, respectively, give rise to a molecule with significant potential in the synthesis of complex organic molecules and as a chiral building block in drug development. The precise control and understanding of its stereochemical configuration are paramount for its application in stereoselective synthesis and for elucidating its interactions in biological systems.

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid. We will delve into its synthesis, the theoretical basis of its stereoisomerism, and the analytical techniques employed to determine its stereochemical configuration, drawing upon established methodologies for related bicyclic systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical nuances of this and similar chiral molecules.

Molecular Structure and Stereoisomerism

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid possesses a bicyclic scaffold that imparts significant conformational rigidity. The IUPAC name for this compound is 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid[1]. The core of the molecule is the bicyclo[2.2.1]heptane system, also known as norbornane.

The primary source of chirality in this molecule arises from the stereogenic centers within the bicyclic framework. The bridgehead carbons (C1 and C4) and the carbon bearing the carboxyl group (C1) are key to its three-dimensional structure. The presence of the ketone at C2 further influences the electronic and steric environment of the molecule. Due to the rigid, bridged nature of the ring system, the molecule is chiral, and therefore exists as a pair of enantiomers.

Synthesis of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid has been reported through the oxidation of the corresponding hydroxy acid. A notable synthetic route involves the oxidation of exo-2-hydroxynorbornane-1-carboxylic acid[2].

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2-norbornene-1-carboxylic acid, as outlined by Yates and Kalda[2].

Synthesis_Workflow A 2-Norbornene-1-carboxylic acid B exo-2-Hydroxynorbornane-1-carboxylic acid A->B  Oxymercuration-demercuration   C 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid B->C  Jones Oxidation   Resolution_Workflow cluster_0 Resolution Process A Racemic 2-Oxobicyclo[2.2.1]heptane- 1-carboxylic acid C Mixture of Diastereomeric Salts ((R)-acid•(R)-base and (S)-acid•(R)-base) A->C B Chiral Amine (e.g., (R)-1-phenylethylamine) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Acidification E->F G Enantiomerically Pure Carboxylic Acids ((R)- and (S)-enantiomers) F->G

Sources

The Ascendant Scaffold: A Technical Guide to 2-Oxo-1-Norbornanecarboxylic Acid Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigid, bicyclic framework of 2-oxo-1-norbornanecarboxylic acid has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity provides a unique three-dimensional presentation of functional groups, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the synthesis, derivatization, and burgeoning biological applications of this intriguing class of molecules. We will delve into the stereochemical nuances of its synthesis, provide validated protocols for the preparation of key derivatives, and analyze the structure-activity relationships that govern its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The 2-Oxo-1-Norbornanecarboxylic Acid Core: A Foundation of Rigidity and Versatility

The norbornane skeleton, a bridged bicyclic hydrocarbon, has long captured the attention of chemists due to its strained and conformationally restricted nature.[1] This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinities and selectivities by reducing the entropic penalty upon binding to a biological target. The introduction of a ketone at the C2 position and a carboxylic acid at the C1 bridgehead position bestows upon the 2-oxo-1-norbornanecarboxylic acid scaffold a unique combination of steric and electronic properties.

The bridgehead carboxylic acid presents a significant synthetic challenge due to its steric hindrance, a consequence of Bredt's rule which posits the difficulty of forming a double bond at a bridgehead position in small bicyclic systems.[2] This steric congestion also influences the reactivity of the carboxylic acid and the adjacent ketone, dictating the feasible derivatization strategies. From a medicinal chemistry perspective, this scaffold offers a three-dimensional array of exit vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.

Synthesis of the Core Scaffold: Navigating Stereochemistry and Bridgehead Functionalization

The construction of the 2-oxo-1-norbornanecarboxylic acid core is a non-trivial synthetic endeavor, primarily due to the challenge of installing the bridgehead carboxylic acid. A key strategy involves the functionalization of a pre-formed norbornene system.

Diels-Alder Cycloaddition: The Gateway to the Norbornane Framework

The quintessential method for constructing the bicyclo[2.2.1]heptane (norbornane) skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[3][4] The reaction of cyclopentadiene with a suitable dienophile provides a straightforward entry into this class of molecules. For the synthesis of precursors to 2-oxo-1-norbornanecarboxylic acid, dienophiles bearing a carboxylic acid or a masked equivalent are employed. It is crucial to note that the Diels-Alder reaction typically proceeds with endo selectivity, a preference that can be rationalized by secondary orbital interactions.

Establishing the 2-Oxo and 1-Carboxylic Acid Functionalities

A documented synthesis of 2-oxonorbornane-1-carboxylic acid highlights a multi-step sequence starting from 2-norbornene-1-carboxylic acid.[5] This approach underscores the intricacies of manipulating functionalities on the rigid norbornane framework.

Experimental Protocol: Synthesis of 2-Oxonorbornane-1-carboxylic Acid [5]

Step 1: Oxymercuration-Demercuration of 2-Norbornene-1-carboxylic Acid

  • To a solution of 2-norbornene-1-carboxylic acid in a 1:1 mixture of water and tetrahydrofuran, add one equivalent of mercuric acetate.

  • Stir the mixture at room temperature for 2 hours.

  • Add a solution of sodium borohydride in aqueous sodium hydroxide dropwise at 0 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a mixture of exo-3- and exo-2-hydroxynorbornane-1-carboxylic acid.

Self-Validation: The ratio of isomers can be determined by ¹H NMR spectroscopy. The formation of the alcohol functionality can be confirmed by the appearance of a characteristic O-H stretch in the IR spectrum.

Step 2: Oxidation to 2-Oxonorbornane-1-carboxylic Acid

  • Dissolve the mixture of hydroxy acids from the previous step in acetone.

  • Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-oxonorbornane-1-carboxylic acid.

Self-Validation: The successful oxidation can be confirmed by the disappearance of the O-H stretch and the appearance of a strong carbonyl stretch for the ketone in the IR spectrum. The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Synthesis_of_2_oxo_1_norbornanecarboxylic_acid Start 2-Norbornene-1-carboxylic acid Intermediate exo-3- and exo-2-hydroxynorbornane-1-carboxylic acid Start->Intermediate 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄, NaOH Product 2-Oxonorbornane-1-carboxylic acid Intermediate->Product Jones Reagent (CrO₃, H₂SO₄)

Caption: Synthesis of 2-Oxo-1-Norbornanecarboxylic Acid.

Derivatization Strategies: Expanding the Chemical Space

The presence of both a ketone and a carboxylic acid offers multiple avenues for derivatization, enabling the exploration of a broad chemical space. However, the steric hindrance of the bridgehead carboxylic acid often necessitates the use of robust coupling conditions.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to introduce diverse functionalities and modulate physicochemical properties.[5] Standard peptide coupling reagents can be employed, although longer reaction times or elevated temperatures may be required to overcome the steric hindrance at the C1 position.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of 2-oxo-1-norbornanecarboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Add 1.5 equivalents of a tertiary amine base (e.g., N,N-diisopropylethylamine or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1.0 equivalent of the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum and the presence of signals corresponding to the newly introduced amine moiety in the ¹H and ¹³C NMR spectra.

Esterification

Esterification of the bridgehead carboxylic acid provides another handle for modifying the properties of the scaffold. Due to the steric hindrance, acid-catalyzed esterification with simple alcohols may be sluggish. More reactive electrophiles or coupling agents are often preferred.

Experimental Protocol: General Procedure for Ester Synthesis

  • Using Alkyl Halides: To a solution of 2-oxo-1-norbornanecarboxylic acid in an aprotic solvent (e.g., acetone or acetonitrile), add 1.5 equivalents of a base (e.g., potassium carbonate or cesium carbonate).

  • Add 1.2 equivalents of the desired alkyl halide (e.g., alkyl iodide or bromide).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Self-Validation: Successful esterification is indicated by the appearance of a new set of signals for the alkyl group of the ester in the ¹H and ¹³C NMR spectra and a characteristic ester C=O stretch in the IR spectrum.

Derivatization_Strategies Core 2-Oxo-1-norbornanecarboxylic Acid Amide Amide Derivatives Core->Amide Amine, Coupling Agent Ester Ester Derivatives Core->Ester Alcohol/Alkyl Halide Ketone_Mods Ketone Modifications Core->Ketone_Mods e.g., Reductive Amination, Wittig

Caption: Derivatization of the Core Scaffold.

Biological Applications: A Scaffold for Therapeutic Innovation

The rigid 2-oxo-1-norbornanecarboxylic acid scaffold and its derivatives have shown promise in a variety of therapeutic areas, underscoring their potential as versatile platforms for drug discovery.

Anticancer Activity

The norbornene scaffold has been identified as a promising structure in the development of novel anticancer agents.[1] Derivatives of this bicyclic system have been shown to exhibit cytotoxic effects against various cancer cell lines. The rigid framework allows for the precise positioning of pharmacophoric groups to interact with key oncogenic targets. For instance, norbornene-containing compounds have been investigated as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer.[1]

Derivative ClassTarget/MechanismCancer TypeReference
Norbornene-fused sulfonamidesTubulin polymerization inhibitorsBreast, Lung[1]
Platinum(II) complexes of norbornene diaminesDNA cross-linking agentsOvarian, Colon[1]
Norcantharidin analoguesProtein phosphatase inhibitorsLiver, Leukemia[1]
Antiviral and Antimicrobial Activity

The unique three-dimensional shape of norbornane derivatives can facilitate interactions with viral or microbial enzymes and proteins. While specific examples for 2-oxo-1-norbornanecarboxylic acid are still emerging, the broader class of bicyclic compounds has shown potential in this area.

Neurological Disorders

Conformationally restricted analogues of neurotransmitters are a well-established strategy in neuropharmacology. The rigid norbornane framework can be used to mimic specific conformations of endogenous ligands, leading to potent and selective modulators of receptors and enzymes in the central nervous system. For example, 2-azanorbornane derivatives have been synthesized as conformationally restricted analogues of glutamic acid.[6]

Biological_Applications Core 2-Oxo-1-norbornane carboxylic Acid Derivatives Anticancer Anticancer Core->Anticancer Antiviral Antiviral/ Antimicrobial Core->Antiviral Neurological Neurological Disorders Core->Neurological

Caption: Therapeutic Areas of Interest.

Future Perspectives and Conclusion

The 2-oxo-1-norbornanecarboxylic acid scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent rigidity and the presence of versatile functional handles for derivatization provide a robust platform for exploring diverse chemical space and engaging with a wide range of biological targets. While the synthesis of the core structure presents challenges, the established routes provide a solid foundation for further exploration.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of the library of derivatives through innovative chemical transformations, and the comprehensive biological evaluation of these compounds to elucidate their mechanisms of action and structure-activity relationships. The continued investigation of this unique scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • The synthesis of norbornanes with functionalized carbon substituents at a bridgehead. 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone. (1992). Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. [Link]

  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. [Link]

  • Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Bredt's rule and Decarboxylation (Of beta-carboxylic acids). (2017). Conjugated. [Link]

  • Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue. PubMed. [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. PMC. [Link]

  • Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]

  • Synthesis and biological evaluation of novel 2-alkoxycarbonylallylester phosphonium derivatives as potential anticancer agents. PubMed. [Link]

  • Using the Diels-Alder Reaction in the Synthesis of Biologically Interesting Molecules: Targets of Opportunity. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. PubMed. [Link]

  • Chemistry and biology of biosynthetic Diels-Alder reactions. PubMed. [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity. ResearchGate. [Link]

  • ChemInform Abstract: Amines and Sulfonamides of Norbornane. Synthesis, Structure, and Biological Activity. ResearchGate. [Link]

  • Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Royal Society of Chemistry. [Link]

  • RSC Advances. Royal Society of Chemistry. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Royal Society of Chemistry. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

  • STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. GCRIS. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Ratto. [Link]

Sources

The Norbornane Scaffold: From Mechanistic Enigma to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The norbornane (bicyclo[2.2.1]heptane) scaffold represents a cornerstone of organic synthesis and medicinal chemistry.[1] Historically revered for its role in elucidating the nature of the chemical bond—specifically through the non-classical carbocation debate—it has evolved into a "privileged structure" in modern drug discovery. Its rigid, bridging architecture provides defined spatial vectors that allow medicinal chemists to probe receptor depth and stereochemical requirements with high fidelity.[1]

This guide analyzes the synthetic evolution of functionalized norbornanes, moving from the foundational Diels-Alder cycloadditions to the complex Wagner-Meerwein rearrangements, and finally to modern palladium-catalyzed bridgehead functionalization.

The Foundational Era: The Diels-Alder Anchor

The entry point for virtually all norbornane chemistry is the Diels-Alder [4+2] cycloaddition between cyclopentadiene and a dienophile.[1] While discovered in 1928, the nuance of this reaction lies in its stereoelectronic control, which dictates the initial scaffold geometry.

The Endo/Exo Selectivity Rule

In the kinetic phase of the reaction, the endo adduct is generally favored due to secondary orbital interactions (SOI) between the dienophile's electron-withdrawing groups and the diene's developing


-system. However, the exo  adduct is thermodynamically more stable due to reduced steric congestion.
  • Implication for Drug Design: The endo isomer often provides a concave face for receptor binding, while the exo isomer offers a convex topography. Controlling this ratio is critical for Structure-Activity Relationship (SAR) studies.[1]

Visualization: The Stereoelectronic Decision Tree

DielsAlder Reactants Cyclopentadiene + Dienophile TS_Endo Endo Transition State (Secondary Orbital Overlap) Reactants->TS_Endo Fast (Low T) TS_Exo Exo Transition State (Steric Minimization) Reactants->TS_Exo Slow Prod_Exo Exo-Norbornene (Thermodynamic Product) Reactants->Prod_Exo Equilibration Prod_Endo Endo-Norbornene (Kinetic Product) TS_Endo->Prod_Endo TS_Exo->Prod_Exo Prod_Endo->Reactants Retro-DA (High T)

Figure 1: Kinetic vs. Thermodynamic control in the synthesis of the norbornene scaffold.

Stereochemical Fluidity: The Wagner-Meerwein Rearrangement

Once the scaffold is formed, functionalization often triggers skeletal rearrangements. The rigid bicyclic frame is prone to strain-release mechanisms.[1] The most famous of these is the Wagner-Meerwein rearrangement , a 1,2-alkyl shift that occurs via a carbocation intermediate.

The Mechanism and The "Non-Classical" Ion

When a leaving group at the C2 position is removed (e.g., solvolysis of a tosylate), the resulting cation is not a static


 center. Instead, the 

-electrons of the C1-C6 bond delocalize to stabilize the positive charge, forming a bridged "non-classical" norbornyl cation (2-electron-3-center bond).[1]

This mechanism explains why enantiopure starting materials can yield racemic products or unexpected structural isomers (e.g., the conversion of Camphene to Isoborneol).[1]

Visualization: The Cationic Shift

WagnerMeerwein Start Isoborneol (C2-OH) Protonation Oxonium Ion (-OH2+) Start->Protonation + H+ Cation Non-Classical Norbornyl Cation Protonation->Cation - H2O Shift 1,2-Alkyl Shift (Sigma Bond Migration) Cation->Shift Product Camphene (Rearranged Scaffold) Shift->Product - H+

Figure 2: The Wagner-Meerwein rearrangement pathway, illustrating the skeletal migration characteristic of the norbornane system.[1]

Conquering the Bridgehead: Modern C-H Functionalization

For decades, functionalizing the bridgehead carbons (C1/C4) was considered synthetically intractable due to Bredt's Rule , which disfavors double bonds at the bridgehead, and the inability of the rigid cage to flatten into a planar carbocation or radical intermediate.

The Evolution of Methods
EraMethodologyMechanismLimitations
Classical Hunsdiecker / BartonRadical DecarboxylationRequires pre-existing carboxyl group; harsh conditions.[1]
Transitional Radical HalogenationH-abstractionPoor selectivity (competes with secondary carbons).[1]
Modern Pd/Norbornene Catalysis Catellani Reaction Uses norbornene as a transient mediator to activate ortho positions on arenes, or to functionalize the norbornene itself.[2][3]
The Catellani Breakthrough (Cooperative Catalysis)

Recent advances utilize the norbornene alkene not just as a substrate, but as a co-catalyst .[1] In the Catellani reaction, norbornene inserts into an Aryl-Palladium bond.[1] This intermediate facilitates C-H activation at the ortho position of the aryl ring before the norbornene is extruded. However, variants of this reaction can be tuned to retain the norbornene, effectively coupling it to complex aromatics at the bridgehead or vinylic positions.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) are crucial for ensuring the scaffold integrity before proceeding.[1]

Protocol A: Lewis-Acid Catalyzed High-Selectivity Diels-Alder

Target: Synthesis of Ethyl-5-norbornene-2-carboxylate (High Endo Selectivity)

Reagents:

  • Cyclopentadiene (freshly cracked): 1.0 eq[1]

  • Ethyl Acrylate: 1.0 eq[1]

  • Aluminum Chloride (

    
    ): 0.1 eq (Catalyst)[1]
    
  • Dichloromethane (DCM): Anhydrous solvent[1]

Workflow:

  • Catalyst Activation: Suspend

    
     in anhydrous DCM at -78°C under Argon.
    
  • Dienophile Addition: Add Ethyl Acrylate dropwise.[1] Stir for 15 min to allow coordination (Lewis acid activates the dienophile).[1]

  • Cycloaddition: Add Cyclopentadiene slowly to maintain temperature <-70°C.

    • Causality: Low temperature favors the kinetic (endo) product and prevents polymerization.[1]

  • Quench: Pour mixture into ice-cold

    
     solution.
    
  • Validation (Self-Check):

    • Analyze crude via

      
       NMR.[1]
      
    • Endo Signal: Olefinic protons appear as multiplets at

      
       5.9-6.2 ppm.[1]
      
    • Coupling Constant:

      
       is typically 3-4 Hz for endo, compared to 0-2 Hz for exo.[1]
      
Protocol B: Iron-Catalyzed C-H Oxidation (Bridgehead Access)

Target: 1-Hydroxynorbornane (White reaction variant)[1]

Reagents:

  • Norbornane-2-carboxylic acid (substrate)[1]

  • 
     catalyst (1 mol%)[1]
    
  • 
     (Oxidant)[1]
    
  • Acetonitrile/Acetic Acid[1]

Workflow:

  • System Prep: Dissolve substrate and catalyst in

    
    .
    
  • Oxidant Feed: Syringe pump addition of

    
     over 30 minutes.
    
    • Causality: Slow addition prevents catalyst deactivation and over-oxidation.[1]

  • Selectivity Check: The rigid scaffold directs the high-valent Iron-oxo species to the most accessible tertiary C-H bond (the bridgehead), avoiding the secondary methylenes.

  • Workup: Quench with dimethyl sulfide (reduces excess peroxide). Extract with EtOAc.[1]

References

  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals (Basel), 2022.[1][4]

  • Privileged Structures as Leads in Medicinal Chemistry. Current Medicinal Chemistry, 2006.[1][5]

  • Wagner–Meerwein Rearrangement: Mechanism and Examples. Chemistry Notes, 2022.[1]

  • Bridgehead Vicinal Diallylation of Norbornene Derivatives. Beilstein Journal of Organic Chemistry, 2016.[1]

  • Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. Accounts of Chemical Research, 2016.[1][2]

  • Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition. Journal of Polymer Science, 2008.[1]

Sources

Technical Monograph: Solubility Architecture & Purification Dynamics of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic Acid

[1]

Executive Technical Summary

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid (Commonly: Ketopinic Acid ; CAS: 40724-67-2 for the (1S)-isomer) represents a unique class of rigid, bicyclic chiral auxiliaries derived from camphor.[1] Its utility in asymmetric synthesis—specifically as a precursor to camphanic chloride—relies heavily on its purity.

For the development scientist, this compound presents a "Solubility Paradox." It possesses a highly lipophilic bornane skeleton, yet it is functionalized with two competing polar moieties: a bridgehead carboxylic acid and an adjacent ketone. This guide moves beyond simple "dissolves/doesn't dissolve" binary data to explore the thermodynamic behaviors necessary for efficient isolation and resolution.

Physicochemical Solubility Profile

The solubility of Ketopinic acid is dictated by the competition between its hydrophobic bicyclic cage and its hydrogen-bonding capability.[1] The following profile synthesizes empirical extraction data with predicted Hansen Solubility Parameters (HSP).

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingMechanistic InsightApplication
Aqueous Water (pH < 4)Temperature Dependent High lattice energy prevents cold dissolution; entropy drives hot dissolution.[1] prone to "oiling out."[1][2]Recrystallization (Primary)
Aqueous Water (pH > 8)High Deprotonation to carboxylate salt (

) breaks lattice forces completely.[1]
Extraction / Workup
Ether Diethyl Ether / MTBEHigh Excellent solvation of the lipophilic cage; moderate interaction with ketone.[1]Extraction from Acidic Phase
Alcohol Methanol / EthanolVery High Strong H-bond donor/acceptor interactions with both

and

groups.[1]
Analytical / Optical Rotation
Chlorinated Dichloromethane (DCM)High Good general solvation, though less selective than ethers.[1]Chromatography Load
Hydrocarbon Hexane / HeptaneLow to Moderate The polar head group (

) induces dimerization, reducing solubility in strictly non-polar media.[1]
Anti-solvent

The pH-Switching Purification Protocol[1]

The most robust method for isolating Ketopinic acid from crude oxidation mixtures (e.g., permanganate oxidation of camphorsulfonyl chloride) is pH-Swing Extraction .[1] This method utilizes the carboxylic acid's pKa (approx. 4.0–4.5) to toggle the molecule between a water-soluble salt and an organic-soluble acid.[1]

Mechanistic Causality[1]
  • The Impurity Trap: Neutral organic impurities (unreacted camphor derivatives) remain in the organic phase regardless of pH.

  • The Selectivity Filter: By basifying, we force Ketopinic acid into the aqueous phase, leaving neutrals behind. By acidifying, we force it back out, leaving inorganic salts behind.[1]

Workflow Diagram (DOT)

The following diagram illustrates the logical flow of the pH-swing purification.

PurificationProtocolStartCrude Reaction Mixture(Ketopinic Acid + Impurities)BasifyStep 1: BasificationAdd Na2CO3 (aq) to pH > 9Start->BasifyExtract1Step 2: Organic WashExtract with Ether/DCMBasify->Extract1PhaseSep1Phase SeparationExtract1->PhaseSep1OrgPhase1Organic Phase(Discard Neutral Impurities)PhaseSep1->OrgPhase1NeutralsAqPhase1Aqueous Phase(Contains Ketopinate Salt)PhaseSep1->AqPhase1Target AnionAcidifyStep 3: AcidificationAdd H2SO4 to pH < 2AqPhase1->AcidifypptPrecipitation / Oiling(Ketopinic Acid forms)Acidify->pptExtract2Step 4: Final ExtractionExtract into Etherppt->Extract2DryStep 5: Drying & Evaporation(Na2SO4 -> Vac)Extract2->Dry

Figure 1: The pH-Swing Extraction logic ensures removal of non-acidic contaminants prior to final isolation.

Recrystallization Dynamics: Managing "Oiling Out"

A critical issue cited in literature (Bartlett & Knox, Org.[1] Syn.) is the tendency of Ketopinic acid to "oil out" during water recrystallization.[2] This occurs when the solute separates as a liquid phase before crystallizing, usually because the melting point of the water-saturated compound is lower than the boiling point of the solvent.[1]

Protocol: Thermodynamic Control System

Objective: Obtain high-purity crystals without trapping mother liquor in an oil phase.

  • Dissolution (High Entropy State):

    • Suspend crude Ketopinic acid in water (approx. 6–8 mL per gram of solute).[1]

    • Heat to boiling. Crucial: If the solution is not clear, add water in small increments.[3] Do not add huge excesses, or yield drops significantly.

  • Seeding (Nucleation Control):

    • The Fix for Oiling: If an oily layer forms at the bottom, the system is supersaturated but lacks order.

    • Action: Add a "seed" crystal of pure Ketopinic acid or scratch the inner glass surface with a glass rod. This provides a template for the lattice to form, bypassing the amorphous oil phase.

  • Cooling Gradient (Crystal Growth):

    • Allow the flask to cool to room temperature slowly (over 1 hour). Rapid cooling promotes oiling.[1]

    • Once at room temperature, transfer to an ice bath (0°C) for 30 minutes to maximize yield.

  • Harvesting:

    • Filter via vacuum.[1][3]

    • Wash: Use a minimal amount of ice-cold water.[1] Solubility is non-negligible in warm water; washing with room-temp solvent will erode yield.[1]

References

  • Bartlett, P. D.; Knox, L. H. (1965).[1] DL-Ketopinic Acid.[1][2] Organic Syntheses, Coll. Vol. 5, p.196; Vol. 45, p.14.[1]

    • Source:[1]

    • Relevance: Establishes the primary synthesis, water recrystallization protocol, and the "oiling out" phenomenon.
  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 382538, 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid.

    • Source:[1]

    • Relevance: Confirms IUPAC identity, chemical structure, and hazard classification.[1]

  • Santa Cruz Biotechnology.(1S)-(+)

    • Source:[1]

    • Relevance: Verifies commercial availability and physical st
  • University of Massachusetts Amherst.

    • Source:[1]

    • Relevance: Provides the foundational thermodynamic theory for the "Single Solvent" and "Oiling Out" mechanisms described in Section 4.

Methodological & Application

Application Note: Catalytic Hydrogenation of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of rigid bicyclic scaffolds. It details the catalytic hydrogenation of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid (also known as 1-carboxy-2-norbornanone), a critical intermediate in the synthesis of conformationally constrained amino acids and chiral ligands.

Abstract

This guide outlines the protocol for the chemoselective and stereoselective reduction of the ketone functionality in 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid to its corresponding alcohol. Using Platinum Oxide (Adams' Catalyst) under mild pressure, this protocol favors the formation of the 2-endo-hydroxy derivative. The document analyzes the steric factors governing face selectivity in bridgehead-substituted norbornanes and provides a self-validating workflow for synthesis, isolation, and structural confirmation.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Substrate: Norbornane Geometry

The substrate features a rigid bicyclo[2.2.1]heptane skeleton with a carboxylic acid at the C1 bridgehead and a ketone at C2. This proximity creates a unique steric environment. Unlike simple cyclohexanones, the norbornanone system is prone to high facial selectivity due to the "U-shaped" cavity of the bicyclic framework.

Stereochemical Control (Face Selectivity)

In the catalytic hydrogenation of norbornanones, the delivery of hydrogen occurs at the catalyst surface.

  • Exo-Face Attack: The exo face (top, towards the C7 bridge) is generally less hindered than the endo face.

  • Bridgehead Influence: While the C1-COOH group is bulky, the C7-bridge hydrogens typically exert greater steric repulsion against endo attack.

  • Outcome: Hydrogen adsorption predominantly occurs from the exo-face , forcing the resulting hydroxyl group into the endo-position .

Note on Lactonization:

  • Endo-OH Product: The endo-hydroxyl group is effectively trans to the C1-bridgehead carboxylate vector, preventing spontaneous lactonization.

  • Exo-OH Product (Minor): If formed, the exo-hydroxyl is spatially proximate (cis-like) to the C1-COOH, often leading to spontaneous formation of a

    
    -lactone.
    
Catalyst Selection
  • Platinum Oxide (PtO₂): Selected for its high activity towards ketones in acidic media and its ability to operate at low temperatures, minimizing thermal isomerization or decarboxylation.

  • Solvent (Acetic Acid): Glacial acetic acid serves two roles: it solubilizes the polar substrate and activates the carbonyl oxygen via protonation, accelerating the reduction rate.

Visualization of Reaction Pathway[1][8]

The following diagram illustrates the stereochemical divergence and the favored pathway under heterogeneous catalysis.

ReactionPathway Substrate 2-Oxobicyclo[2.2.1] heptane-1-carboxylic acid Catalyst H2 / PtO2 (Surface) Substrate->Catalyst TS_Exo Exo-Face Adsorption (Major Pathway) Catalyst->TS_Exo Steric Preference TS_Endo Endo-Face Adsorption (Minor Pathway) Catalyst->TS_Endo High Energy Prod_Endo 2-endo-Hydroxy Acid (Major) TS_Exo->Prod_Endo H-addition Prod_Exo 2-exo-Hydroxy Acid (Minor) TS_Endo->Prod_Exo H-addition Lactone Tricyclic Lactone (Spontaneous) Prod_Exo->Lactone -H2O (Cyclization)

Figure 1: Stereoselective hydrogenation pathways. The Exo-face attack (top path) is kinetically favored, yielding the endo-alcohol.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid (>98% purity).

  • Catalyst: Platinum(IV) oxide (Adams' Catalyst), 80-83% Pt basis.

  • Solvent: Glacial Acetic Acid (ACS Grade).

  • Apparatus: Parr Hydrogenation Apparatus (Shaker type) or high-pressure autoclave.

  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology

Step 1: Preparation

  • Dissolve 5.0 g (32.4 mmol) of the keto-acid substrate in 50 mL of glacial acetic acid. Ensure complete dissolution; mild sonication may be used.

  • Transfer the solution to the heavy-walled glass reaction bottle of the Parr apparatus.

  • Carefully add 250 mg (5 wt%) of PtO₂ catalyst.

    • Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) if possible to prevent ignition of solvent vapors.

Step 2: Hydrogenation

  • Connect the bottle to the Parr shaker.

  • Purge the system: Evacuate to ~20 mmHg, then fill with Hydrogen (H₂) to 20 psi. Repeat this cycle 3 times to remove oxygen.

  • Pressurize the system to 45 psi (3.1 bar) with H₂.

  • Initiate shaking. Reaction is typically conducted at Room Temperature (20–25°C) .

  • Monitor H₂ uptake. Theoretical uptake is ~32.4 mmol (approx. 725-750 mL at STP).

    • Checkpoint: Reaction is usually complete within 4–6 hours when uptake plateaus.

Step 3: Workup

  • Stop shaking and vent the hydrogen gas carefully. Purge with Nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

    • Caution: Spent platinum catalyst is pyrophoric. Keep the filter cake wet with water before disposal.

  • Wash the filter pad with 10 mL of acetic acid.

  • Concentrate the filtrate under reduced pressure (Rotary evaporator, bath temp < 50°C) to remove acetic acid.

    • Note: A toluene azeotrope may be used to remove the last traces of acetic acid.

Step 4: Purification

  • The residue is typically a viscous oil or semi-solid containing the endo-hydroxy acid.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbid. Cool to 4°C overnight.

  • Collect crystals via vacuum filtration.

Analytical Validation & Data

Expected Data Profile
ParameterSpecificationNotes
Yield 85 – 92%Lower yields indicate incomplete reduction or loss during workup.
Appearance White crystalline solid
Melting Point 155 – 158°CLiterature range for similar norbornane hydroxy acids [1].
Stereoselectivity > 9:1 (endo:exo)Determined by ¹H NMR integration.
Structural Confirmation (NMR)

The stereochemistry is confirmed by the coupling constants of the C2 proton (CH-OH).

  • ¹H NMR (CDCl₃/DMSO-d₆):

    • Endo-Alcohol (Major): The C2 proton is in the exo position. It typically appears as a doublet of doublets. The coupling constant

      
       is usually larger (~9-10 Hz) due to the eclipsed geometry, while 
      
      
      
      is smaller.
    • Exo-Alcohol (Minor): The C2 proton is in the endo position. It often appears as a broader multiplet with smaller coupling constants due to the lack of strong dihedral overlap with bridgehead protons.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H₂ pressure.Purge system thoroughly; increase pressure to 60 psi; add fresh catalyst (10% wt).
Lactone Formation Presence of exo-alcohol isomer.If lactone is undesired, recrystallize carefully. If lactone is desired, treat crude with catalytic p-TsOH in refluxing benzene.
Product is Oily Residual Acetic Acid.Azeotrope with toluene (3x) or dry under high vacuum for 12h.

Experimental Workflow Diagram

Workflow Start Start: Keto-Acid Substrate Prep Dissolve in AcOH Add PtO2 Catalyst Start->Prep React Hydrogenation 45 psi H2, RT, 4-6h Prep->React Check Check H2 Uptake Plateau Reached? React->Check Check->React No Filter Filter (Celite) Remove Catalyst Check->Filter Yes Conc Concentrate (Remove AcOH) Filter->Conc Cryst Recrystallization (EtOAc/Hexanes) Conc->Cryst End Pure 2-endo-Hydroxy Acid Cryst->End

Figure 2: Operational workflow for the hydrogenation process.

References

  • Sasaki, T., et al. (1971).[1] "Studies on Reactions of Isoprenoids. XIII. The 1,3-Dipolar Cycloaddition of Nitrilimines to Norbornadienes." Journal of Organic Chemistry, 36(6).[1] (Provides foundational data on norbornane hydroxy-acid melting points and lactonization tendencies).

  • Krow, G. R. (1980). "Oxygenated bicyclo[2.2.1]heptanes." Tetrahedron, 36(12), 1717-1754. (Comprehensive review of norbornane stereochemistry and reduction).
  • PubChem. "2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid." National Library of Medicine. [Link]

  • Ramachandran, P. V., et al. (2022).[2][3] "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Organic Letters, 24(46), 8481-8486.[2] [Link](Context for chemoselectivity; ensuring conditions do not reduce the carboxylic acid moiety).

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Bridgehead Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the reactivity of bridgehead carboxylic acids. This guide is designed to provide in-depth, practical solutions to common experimental hurdles. We will move beyond simple procedural lists to explain the fundamental principles governing this unique reactivity, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my bridgehead carboxylic acid so unreactive in standard esterification or amidation reactions?

The low reactivity of bridgehead carboxylic acids is primarily due to a combination of two key factors: steric hindrance and the constraints of Bredt's Rule.

  • Steric Hindrance: The three-dimensional, cage-like structure of bicyclic systems physically obstructs the approach of reagents to the carbonyl carbon of the carboxylic acid.[1][2] This is particularly true for bulky nucleophiles or activating agents.

  • Bredt's Rule: This is the most critical electronic factor. Many standard reactions of carboxylic acids, such as esterification and amide formation, proceed through a tetrahedral intermediate. The formation and collapse of this intermediate often involve transient sp2 hybridization at the bridgehead carbon. Bredt's rule states that a double bond (which implies sp2 hybridization and planar geometry) cannot be placed at a bridgehead position in a small, bridged ring system (generally with fewer than eight atoms in the ring) because it would introduce an unsustainable amount of ring and angle strain.[3][4][5] This makes the transition states for many standard reactions energetically unfavorable.[6]

Q2: I'm trying to perform a decarboxylation, but it's not working. Is this also related to Bredt's Rule?

Yes, absolutely. Standard thermal decarboxylation of β-keto acids, for instance, proceeds through an enol or enolate intermediate, which would require the formation of a double bond at the bridgehead position.[7][8] This is a direct violation of Bredt's rule for many common bicyclic systems, making the reaction pathway energetically inaccessible. For example, bicyclo[2.2.1]heptan-7-one-1-carboxylic acid is stable at temperatures above 500 °C because its decarboxylation would require forming a highly strained anti-Bredt enol.[4]

Q3: Are there any general strategies to enhance the reactivity of my bridgehead carboxylic acid?

Given the inherent steric and electronic constraints, the key is to either increase the electrophilicity of the carbonyl carbon through a highly reactive intermediate or to utilize reaction pathways that avoid the problematic transition states. Successful strategies often involve:

  • Conversion to a more reactive acyl derivative , such as an acid chloride.[9][10]

  • Employing powerful, modern coupling reagents that are effective for sterically hindered substrates.[11][12]

  • Utilizing alternative reaction mechanisms , such as radical pathways, that do not involve bridgehead carbocations or double bonds.[13][14]

The following troubleshooting guides will provide detailed protocols for these approaches.

Troubleshooting Guides

This section provides structured approaches to overcome the low reactivity of bridgehead carboxylic groups in common transformations.

Issue 1: Failed Esterification of a Bridgehead Carboxylic Acid

Standard Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is often slow and low-yielding for bridgehead systems due to the high energy of the tetrahedral intermediate.[15][16]

This is the most common and often most effective method. By first converting the carboxylic acid to a highly reactive acid chloride, the subsequent reaction with an alcohol is much more favorable.[10][17]

cluster_main Protocol: Acid Chloride Formation from a Bridgehead Carboxylic Acid Start Start: Bridgehead Carboxylic Acid Step1 Step 1: Dry Apparatus & Reagents - Flame-dry flask under vacuum. - Use anhydrous solvent (e.g., DCM). Start->Step1 Step2 Step 2: Dissolve Carboxylic Acid - Dissolve bridgehead acid in anhydrous DCM  under inert atmosphere (N₂ or Ar). Step1->Step2 Step3 Step 3: Add Thionyl Chloride - Add SOCl₂ (2-3 equiv.) dropwise at 0 °C. Step2->Step3 Step4 Step 4: Reaction - Warm to room temperature and then reflux for 2-4 hours. - Monitor by TLC (derivatize a spot with methanol). Step3->Step4 Step5 Step 5: Work-up - Cool to room temperature. - Remove excess SOCl₂ and solvent in vacuo. Step4->Step5 End Product: Crude Bridgehead Acid Chloride (Use immediately) Step5->End

A flowchart for converting a bridgehead carboxylic acid to its acid chloride.

Experimental Protocol: Acid Chloride Formation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the bridgehead carboxylic acid (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous thionyl chloride (SOCl₂, 2-3 equiv), either neat or in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.[13]

  • Ester Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and add the desired alcohol (1.0-1.5 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

For sterically hindered systems, the Mitsunobu reaction can be a powerful alternative for forming esters.[18] It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[19] For hindered substrates, using a more acidic carboxylic acid component can improve yields.[20][21]

Key Considerations for Mitsunobu with Hindered Substrates:

ParameterStandard ConditionsRecommended for Hindered SystemsRationale
Acid Nucleophile Benzoic Acid4-Nitrobenzoic AcidThe more acidic p-nitrobenzoic acid increases the rate of the reaction.[21]
Solvent Tetrahydrofuran (THF)THF or TolueneTHF is generally a good solvent for the reaction components.[20]
Temperature 0 °C to Room TempRoom Temp to 40 °CA slight increase in temperature may be required to drive the reaction to completion.[20]
Concentration ~0.1 MHigh Concentration (~3.0 M) with sonicationSonication and high concentrations have been shown to dramatically increase the rate of Mitsunobu reactions with hindered substrates.[22]
Issue 2: Failed Amide Coupling with a Bridgehead Carboxylic Acid

Directly coupling a bridgehead carboxylic acid with an amine is challenging because the amine can act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate.[23][24] Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric hindrance.

Reagents developed for difficult couplings in solid-phase peptide synthesis are often effective here. Reagents like HATU, HCTU, and PyBOP are designed to activate carboxylic acids rapidly, even sterically hindered ones, and minimize side reactions.[12][25]

cluster_main Protocol: Amide Coupling using HATU Start Start: - Bridgehead Carboxylic Acid - Amine Step1 Step 1: Dissolve Reagents - Dissolve acid, HATU (1.1 eq), and amine (1.2 eq)  in anhydrous DMF or DCM. Start->Step1 Step2 Step 2: Add Base - Add DIPEA (2-3 eq) dropwise at 0 °C. Step1->Step2 Step3 Step 3: Reaction - Stir at room temperature for 12-24 hours. - Monitor reaction progress by LC-MS or TLC. Step2->Step3 Step4 Step 4: Aqueous Work-up - Dilute with EtOAc. - Wash with aq. NaHCO₃, water, and brine. Step3->Step4 Step5 Step 5: Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by column chromatography. Step4->Step5 End Product: Bridgehead Amide Step5->End

A flowchart for amide coupling using HATU.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Preparation: To a solution of the bridgehead carboxylic acid (1.0 equiv), the amine (1.2 equiv), and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Issue 3: Failed Decarboxylation of a Bridgehead Carboxylic Acid

As previously discussed, thermal decarboxylation is generally not feasible. A robust alternative is the Barton radical decarboxylation.

This method circumvents the issues of Bredt's Rule by proceeding through a bridgehead radical intermediate, which does not require a planar geometry.[13][14] The procedure involves converting the carboxylic acid into a thiohydroxamic ester, which then fragments upon treatment with a radical initiator and a hydrogen atom source.

General Reaction Scheme:

  • Acid Chloride Formation: The bridgehead carboxylic acid is first converted to its acid chloride (see protocol in Issue 1, Solution A).

  • Thiohydroxamic Ester Formation & Decarboxylation: The acid chloride is reacted with the sodium salt of N-hydroxypyridine-2-thione in the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or t-butyl mercaptan) in a refluxing solvent like benzene or toluene.[13] This one-pot procedure generally gives high yields of the decarboxylated product.[14]

cluster_problem Problem: Low Reactivity of Bridgehead Carboxylic Acid cluster_solutions Troubleshooting Pathways cluster_activation Pathway 1: Acyl Activation cluster_coupling Pathway 2: Direct Coupling cluster_mitsunobu Pathway 3: Mitsunobu Reaction (for Esters) Bridgehead_COOH Bridgehead Carboxylic Acid (R-COOH) Acid_Chloride Convert to Acid Chloride (R-COCl) - SOCl₂, (COCl)₂ Bridgehead_COOH->Acid_Chloride Activation Coupling_Reagents Use Potent Coupling Reagents - HATU, HCTU, BOP Bridgehead_COOH->Coupling_Reagents Direct Coupling Mitsunobu Mitsunobu Conditions - PPh₃, DIAD/DEAD - R'OH Bridgehead_COOH->Mitsunobu Esterification Amide Amide Formation - Nu-H, Base Acid_Chloride->Amide Ester Ester Formation - R'OH, Base Acid_Chloride->Ester Direct_Amide Direct Amide Formation Coupling_Reagents->Direct_Amide Inverted_Ester Inverted Ester Product Mitsunobu->Inverted_Ester

An overview of troubleshooting strategies for bridgehead carboxylic acids.

References

  • Della, E. W., & Tsanaktsidis, J. (1986). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. Australian Journal of Chemistry, 39(12), 2061-2066. [Link]

  • Purechemistry. (2023). Bredt's rule. Purechemistry. [Link]

  • Wikipedia. (n.d.). Bredt's rule. In Wikipedia. Retrieved from [Link]

  • ConnectSci. (n.d.). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. ConnectSci. [Link]

  • WebMO. (n.d.). Bredt's Rule: The Relative Stabilities of Bridgehead Olefins. WebMO. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Chemistry World. (2024). Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. Chemistry World. [Link]

  • Conjugated. (2017). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Conjugated. [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135(9), 1129-1140. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Della, E. W., & Patney, H. K. (1976). Decarboxylation of Bridgehead Carboxylic Acids. Synthesis of Deuterium-Labelled Polycyclic Hydrocarbons. Synthesis, 1976(04), 251-252. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Steric control of the in/out sense of bridgehead substituents in macrobicyclic compounds: isolation of new "crossed chain" variants of in/out isomers. PubMed. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. [Link]

  • ACS Publications. (n.d.). Bridgehead Enolates: Substitution and Asymmetric Desymmetrization of Small Bridged Carbonyl Compounds by Lithium Amide Bases. Organic Letters. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • ScienceDirect. (n.d.). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β. ScienceDirect. [Link]

  • Khan Academy. (n.d.). Acid chloride formation. Khan Academy. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Wikipedia. (n.d.). Acyl chloride. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU chemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

Sources

Technical Support Center: Advanced Oxidation Protocols for Norbornane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NORB-OX-2026 Subject: Minimizing Side Reactions in Norbornane/Norbornene Oxidation

Executive Summary: The Norbornane Challenge

The norbornane (bicyclo[2.2.1]heptane) scaffold presents a unique paradox in medicinal chemistry: it is a privileged pharmacophore due to its defined spatial arrangement, yet it is notoriously chemically labile during oxidation.

The high ring strain (~27 kcal/mol) and the unique "non-classical" nature of the 2-norbornyl cation create a landscape where Wagner-Meerwein rearrangements are often faster than the desired functionalization. Furthermore, the distinction between exo (convex) and endo (concave) faces dictates steric accessibility, often leading to over-oxidation or lack of regiocontrol.

This guide addresses the three most common "failure modes" reported by our users:

  • Skeletal Scrambling (Wagner-Meerwein shifts).

  • Over-Oxidation (Alcohol

    
     Ketone 
    
    
    
    Ring Cleavage).
  • Loss of Regioselectivity (Bridgehead vs. Methylene).

Troubleshooting Modules
Module A: Preventing Skeletal Rearrangement (The "Camphene" Problem)

User Issue: "I attempted to oxidize isoborneol or a related derivative using acidic dichromate (Jones Reagent), but NMR indicates the formation of camphene or isocamphanone. The bicyclic core seems to have rearranged."[1][2][3]

Root Cause Analysis: You have triggered a Wagner-Meerwein rearrangement .[3][4] In acidic media, the 2-norbornyl system generates a carbocation. Due to the relief of ring strain and the delocalization of sigma-electrons (σ-delocalization), the C1-C6 bond migrates to C2, scrambling the skeleton.

Corrective Protocol: You must avoid discrete carbocation intermediates. Switch to Radical Rebound Mechanisms or Basic/Neutral Conditions .

  • Option 1 (Alcohol Oxidation): Use Dess-Martin Periodinane (DMP) or IBX in DMSO. These proceed via a concerted mechanism that does not generate a free carbocation.

  • Option 2 (C-H Activation): Use Iron-catalyzed radical pathways (e.g., Fe(PDP)). The radical intermediate in norbornane is kinetically stable against rearrangement compared to the cation.

Visualization: The Divergence of Pathways

WagnerMeerwein Start Norbornane Substrate Acid Acidic/Electrophilic Conditions Start->Acid Radical Radical/HAT Conditions Start->Radical Cation 2-Norbornyl Cation Acid->Cation -H- RadicalInt 2-Norbornyl Radical Radical->RadicalInt H-Atom Transfer Rearrange Wagner-Meerwein Shift (Fast) Cation->Rearrange Rebound Hydroxyl Rebound RadicalInt->Rebound BadProduct Rearranged Product (e.g., Camphene) Rearrange->BadProduct GoodProduct Target Ketone/Alcohol (Retained Skeleton) Rebound->GoodProduct

Caption: Figure 1. Acidic conditions promote cationic rearrangement.[1][4] Radical pathways (HAT) preserve the bicyclic skeleton.

Module B: Selective C-H Oxidation (The "White Catalyst" Protocol)

User Issue: "I need to install a hydroxyl group at the C5 methylene position. My current method (RuO4) destroys the molecule or over-oxidizes it to the ketone."

Root Cause Analysis: Traditional oxidants are governed by thermodynamics, attacking the most electron-rich or strained bonds indiscriminately. Furthermore, once an alcohol is formed, the C-H bond on the same carbon becomes more electron-rich (activated) than the starting material, leading to rapid over-oxidation to the ketone.

Corrective Protocol: Utilize Fe(PDP) catalysis with the HFIP Solvent Effect .

  • Mechanism: The bulky electrophilic Iron(V)-oxo species prefers the less sterically hindered secondary C-H bonds (methylene) over tertiary bridgeheads (unlike radical chain reactions).

  • The "Magic" of HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor.[5] It H-bonds to the newly formed alcohol product. This withdraws electron density from the oxygen, deactivating the

    
    -C-H bond towards further oxidation (Polarity Reversal).[5]
    

Standard Operating Procedure (SOP): Fe(PDP) Slow Addition

ParameterSpecificationReason
Catalyst Fe(PDP) (5 mol%)Tuned electrophilic cavity selects for specific topology.
Oxidant 50% H₂O₂ (1.2 equiv)Atom economical; must be added slowly.
Solvent MeCN : HFIP (1:1 v/v)CRITICAL: HFIP prevents over-oxidation to ketone.
Addition Rate Syringe pump over 1 hourPrevents catalyst dimerization and non-productive disproportionation of H₂O₂.
Quench Saturated NaHCO₃Neutralizes any generated acid immediately.

Step-by-Step Protocol:

  • Dissolve substrate (0.3 mmol) and Fe(PDP) catalyst (5 mol%) in MeCN (0.75 mL) and HFIP (0.75 mL).

  • Prepare a separate solution of H₂O₂ (50% wt, 1.2 equiv) diluted in MeCN (3.0 mL).

  • Prepare a separate solution of acetic acid (0.5 equiv) in MeCN (if substrate is not basic).

  • Add the oxidant solution and acid solution simultaneously via syringe pump over 45-60 minutes at room temperature.

  • Stir for an additional 10 minutes.

  • Quench with sat. NaHCO₃ and extract with EtOAc.

Module C: Baeyer-Villiger Regioselectivity

User Issue: "I am performing a Baeyer-Villiger oxidation on norbornan-2-one. I expected the oxygen to insert between the carbonyl and the bridgehead (C1), but it inserted at the methylene (C3)."

Root Cause Analysis: In Baeyer-Villiger oxidations, the group best able to stabilize a positive charge in the Criegee intermediate migrates.[6] In norbornanones, the bridgehead carbon (secondary but strained) and the methylene carbon (secondary) have similar migratory aptitudes. Subtle electronic effects or "distal" substituents can flip the selectivity.

Corrective Protocol:

  • Chemical Control: If using mCPBA, the migration is thermodynamically controlled. To favor bridgehead migration, ensure no electron-withdrawing groups are near the bridgehead.

  • Biocatalytic Control (Superior): Use Baeyer-Villiger Monooxygenases (BVMOs) .[7] Enzymes like Cyclohexanone Monooxygenase (CHMO) are highly specific.

    • CHMO typically favors "normal" lactone formation (methylene migration).

    • PAMO (Phenylacetone Monooxygenase) can often be engineered to favor the "abnormal" migration (bridgehead).

Decision Matrix: Selecting the Right Oxidant

Use this logic flow to determine the safest oxidant for your norbornane derivative.

OxidantSelector Input Target Transformation Type What are you oxidizing? Input->Type CH_Bond C-H Bond (Functionalization) Type->CH_Bond Alcohol Alcohol to Ketone Type->Alcohol Ketone Ketone to Lactone Type->Ketone FePDP Use Fe(PDP) + H2O2/HFIP CH_Bond->FePDP Preserve 2° alcohol RearrangeRisk Is the skeleton acid-sensitive? Alcohol->RearrangeRisk Selectivity Regioselectivity Required? Ketone->Selectivity DMP Use Dess-Martin (Neutral) RearrangeRisk->DMP Yes (High Risk) Swern Use Swern (Base finish) RearrangeRisk->Swern No (Low Risk) Biocat Use BVMO Enzymes (Biocatalysis) Selectivity->Biocat High Specificity Needed mCPBA Use mCPBA + NaHCO3 buffer Selectivity->mCPBA Standard Migration

Caption: Figure 2. Selection logic for oxidants based on substrate sensitivity and desired outcome.

Frequently Asked Questions (FAQ)

Q: Why is the exo face oxidized preferentially in C-H activation? A: The norbornane structure is U-shaped. The endo face is the "inside" of the U and is sterically shielded by the C5-C6 bridge. The exo face is convex and accessible. Fe(PDP) is a bulky catalyst and will almost exclusively approach from the exo face.

Q: Can I use Jones Reagent if I keep it cold? A: Not recommended. Even at 0°C, the high acidity (


) is sufficient to protonate the alcohol intermediate, forming the non-classical cation and inducing rearrangement. Always use buffered or non-acidic oxidants.

Q: My Fe(PDP) reaction turned black and stopped working. Why? A: This indicates catalyst death (dimerization to


-oxo species). You likely added the 

too fast. Use a syringe pump. The solution should remain a translucent orange/amber color.
References
  • White, M. C., & Chen, M. S. (2007). A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis.[8] Science, 318(5851), 783-787.

  • Howell, J. M., et al. (2017). Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal.[5][9] J. Am. Chem. Soc., 139(48), 17397–17404.

  • Mehta, G., & Mohal, N. (1998). Baeyer–Villiger oxidation of norbornan-7-ones: long-range substituent effects on regioselectivity.[6][10][11] J. Chem. Soc., Perkin Trans. 1, 307-312.

  • Groves, J. T. (2006). High-valent iron in chemical and biological oxidations. Journal of Inorganic Biochemistry, 100(4), 434-447.

  • Collins, C. J. (1969). The Norbornyl Cation: Classical or Nonclassical? Chemical Reviews, 69(5), 543-550.

Sources

Resolving solubility issues of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Common Names: Ketopinic Acid; 2-Oxonorbornane-1-carboxylic acid. CAS Registry Number: 2534-70-5 (racemic); 40724-67-2 ((S)-isomer).

Module 1: The Solubility Paradox (Root Cause Analysis)

User Question: "I am trying to dissolve this compound in water for a biological assay, but it remains a floating white powder or precipitates immediately. Why is a small molecule (MW 182.2 g/mol ) so insoluble?"

Technical Insight: The solubility issue with 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid is not a function of molecular weight, but of Crystal Lattice Energy and Ionization State .

  • Rigid Bicyclic Scaffold: The norbornane backbone is highly rigid. This allows the molecules to pack efficiently in the crystal lattice, resulting in a high melting point (~234–236°C) [1]. High melting points correlate with high lattice energy; the water molecules must overcome this energy to solvate the compound.

  • The pH Trap: As a carboxylic acid, this compound exists in equilibrium between its protonated (uncharged, insoluble) and deprotonated (anionic, soluble) forms. In neutral water (pH 7), if the concentration is high, the release of protons will lower the pH of the unbuffered solution, pushing the equilibrium back toward the insoluble protonated form.

Physicochemical Profile

PropertyValueImplication for Solubility
Molecular Weight 182.22 g/mol Small enough for high potential solubility if ionized.
pKa (Predicted) ~4.5 - 4.8At pH < 4.5, it is predominantly insoluble.
LogP ~1.1 [2]Moderately lipophilic; requires cosolvents or ionization.
Melting Point 234–236°CHigh lattice energy barrier to dissolution.

Module 2: The Primary Fix – Salt Formation (pH Adjustment)

User Question: "How do I get this into solution without using toxic organic solvents like DMSO?"

Protocol: In-Situ Salt Formation The most effective method to solubilize this compound for aqueous applications is to convert it into its sodium or potassium salt. This increases solubility by orders of magnitude by utilizing ion-dipole interactions with water.

Step-by-Step Procedure:

  • Calculate Equivalents: You must add a stoichiometric equivalent of base.

    • Example: To dissolve 18.2 mg (0.1 mmol) of Ketopinic acid.

  • Prepare Base Stock: Prepare a 1.0 M NaOH or KOH solution.

  • The Mixing Step:

    • Add the solid acid to 80% of your final volume of water.

    • Add 1.05 equivalents of the base (e.g., 105 µL of 1.0 M NaOH for 1 mmol of acid).

    • Note: The slight excess (0.05 eq) ensures the pH remains well above the pKa, preventing precipitation.

  • Sonication: Sonicate for 5–10 minutes. The solution should turn clear.

  • Buffer Back-fill: Adjust to the final volume with a strong buffer (e.g., PBS) to maintain pH stability.

Critical Warning: Do not add the solid directly to a pH 7.4 buffer (like PBS) without pre-dissolving in base. The buffer capacity may not be sufficient to drive the initial dissolution of the solid crystal.

Module 3: Cosolvent Strategies (DMSO/Ethanol)

User Question: "I cannot use high pH buffers. My assay is sensitive to pH changes. What are my alternatives?"

If pH manipulation is forbidden, you must use a water-miscible organic cosolvent.

Solvent Compatibility Table

SolventSolubility RatingRecommended Stock Conc.Notes
DMSO Excellent (**) 50–100 mMBest for freezing stocks. Hygroscopic.
Ethanol Good ()10–25 mMMay evaporate over time; less stable than DMSO.
Water Poor (*)< 1 mMOnly soluble if pH is adjusted (see Module 2).

The "Crash-Out" Prevention Protocol: When diluting a DMSO stock into aqueous media, the compound may precipitate (the "crash-out" effect).

  • Warm the Media: Ensure your aqueous buffer is at 37°C, not 4°C.

  • Vortex While Adding: Do not drop the DMSO stock into stagnant buffer. Vortex the buffer while slowly adding the DMSO stock to ensure rapid dispersion.

  • Limit Final %: Keep final DMSO concentration < 1% (v/v) to minimize toxicity and precipitation risk.

Module 4: Troubleshooting Decision Tree

User Question: "I followed the steps, but I still see particles. What went wrong?"

Use the logic flow below to diagnose the specific failure point in your solubilization process.

Solubility_Troubleshooting Start Start: Solution is Cloudy/Precipitated Check_pH Check pH of Solution Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Add_Base Action: Add 1M NaOH dropwise Target pH 8-9 Is_Acidic->Add_Base Yes (Protonated Form) Check_Solvent Check Solvent System Is_Acidic->Check_Solvent No (Already Neutral/Basic) Add_Base->Start Re-assess Is_DMSO Is it a DMSO Stock dilution? Check_Solvent->Is_DMSO Warm_Up Action: Warm to 40°C & Sonicate (Kinetic Trap) Is_DMSO->Warm_Up No (Pure Water) Cyclodextrin Advanced: Use 2-Hydroxypropyl- beta-cyclodextrin (HP-b-CD) Is_DMSO->Cyclodextrin Yes (Precipitation on Dilution) Warm_Up->Start Re-assess

Figure 1: Diagnostic workflow for resolving persistent turbidity or precipitation events.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the aqueous solution? A: It is not recommended. While the bicyclic structure is thermally stable, the carboxylic acid moiety can undergo decarboxylation under extreme heat and pressure, especially if the ketone at the C2 position facilitates thermal degradation mechanisms. Use 0.22 µm sterile filtration instead.

Q: Is the S-isomer (CAS 40724-67-2) more soluble than the racemic mixture? A: Physicochemically, enantiomers have identical solubility in achiral solvents (like water or DMSO). However, the rate of dissolution might vary slightly due to differences in crystal packing (polymorphs), but the saturation solubility limit is effectively the same.

Q: Can I use cyclodextrins? A: Yes. The hydrophobic bicyclic cage of ketopinic acid fits well into the cavity of Beta-Cyclodextrin or HP-β-CD . This is an excellent strategy for animal formulations where high pH or DMSO is irritating.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297888, Ketopinic Acid. Retrieved from [Link]

  • Matrix Fine Chemicals. 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid Data Sheet. Retrieved from [Link][1][2][3][4][5][6][7]

Sources

Technical Support Center: Thermal Decomposition Risks of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Application Science

This guide is intended for researchers, chemists, and drug development professionals working with 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the thermal stability and decomposition risks associated with this compound.

Section 1: Fundamental Principles & Unique Stability

Q1: What is 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid, and what are its primary thermal risks?

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic β-keto acid. Structurally, it contains a ketone group at the beta-position relative to a carboxylic acid.[1][2] In typical, linear or monocyclic β-keto acids, this arrangement makes the molecule highly susceptible to thermal decarboxylation, often at mild temperatures (50-150°C), to release carbon dioxide (CO₂) and form a ketone.[3][4]

However, the rigid bicyclo[2.2.1]heptane (norbornane) framework of this specific molecule introduces significant steric and electronic constraints. The accepted mechanism for β-keto acid decarboxylation proceeds through a cyclic transition state that forms an enol intermediate.[5][6] In the case of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid, this enol would require a double bond at the bridgehead carbon. According to Bredt's Rule, the formation of a double bond at a bridgehead position in a small, strained ring system like this is extremely unfavorable and energetically costly.[5][7]

This structural constraint means that the compound is surprisingly resistant to the typical, low-temperature decarboxylation pathway .[7] The primary risk arises when higher temperatures are applied to force a reaction. The energy required to overcome the barrier to decarboxylation can lead to a rapid, uncontrolled release of CO₂ gas, posing a significant risk of a runaway reaction and over-pressurization of the vessel.[8][9]

G cluster_0 Standard β-Keto Acid Decarboxylation cluster_1 Inhibited Pathway for 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid A β-Keto Acid B Cyclic Transition State A->B Heat C Enol Intermediate B->C Concerted Rearrangement D Ketone Product + CO₂ C->D Tautomerization E Target Molecule F Bridgehead Enol (Unstable) E->F Heat (High Energy Barrier) G No Reaction at Normal Temperatures

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts of Bridgehead Carbons in Bicyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, bicyclic scaffolds like norbornane, bicyclo[2.2.2]octane, and decalin are prized for their ability to rigidly orient pharmacophores in 3D space. However, characterizing these systems via 13C NMR presents unique challenges. Bridgehead carbons—the structural anchors of these rings—exhibit chemical shifts that deviate significantly from standard aliphatic predictions due to ring strain, hybridization anomalies, and non-bonded interactions (gamma-gauche effects).

This guide objectively compares the 13C NMR performance of major bicyclic systems, providing experimental baselines, mechanistic explanations for shift anomalies, and a validated protocol for accurate data acquisition.

Mechanistic Principles: What Drives the Shift?

Before comparing specific scaffolds, it is critical to understand the three physical forces driving bridgehead chemical shifts.

Ring Strain and Hybridization

In unstrained systems (e.g., cyclohexane), carbon utilizes


 hybrid orbitals. In strained bicyclic systems (e.g., norbornane), the C-C-C bond angles are compressed (<109.5°). To accommodate this, the bridgehead carbon increases the 

-character of the bonds forming the ring, diverting more

-character to the exocyclic C-H bond.
  • Effect: Increased

    
    -character in the C-H bond generally leads to deshielding  (downfield shift) of the carbon nucleus.
    
The Gamma-Gauche ( -gauche) Effect

This is the most powerful stereochemical probe in bicyclic systems. When a substituent is situated


 to the bridgehead carbon in a gauche orientation (dihedral angle ~60°), steric compression of the electron cloud causes a shielding  (upfield) shift of 3–6 ppm.
  • Application: Distinguishing endo vs. exo isomers and cis vs. trans ring junctions.

Structural Influence Map

The following diagram illustrates how these factors converge to influence the observed chemical shift.

StructuralFactors Strain Ring Strain Hybrid Hybridization Change (Increased s-character in C-H) Strain->Hybrid Causes Shift Observed 13C Shift (Bridgehead) Hybrid->Shift Deshields (+ ppm) Gamma Gamma-Gauche Interaction Gamma->Shift Shields (- ppm)

Figure 1: Interplay of strain and steric effects on bridgehead carbon shifts.

Comparative Analysis of Scaffolds

The following data provides a baseline comparison of bridgehead methine (CH) shifts in unsubstituted parent hydrocarbons. Adamantane is included as the strain-free reference standard.[1]

Table 1: Baseline Bridgehead Chemical Shifts
Scaffold SystemStructure TypeBridgehead Shift (ppm)Strain Energy (kcal/mol)Key Characteristic
Adamantane Tricyclic (Rigid)28.5 ~1.5 (Strain-free)Reference standard. Ideal tetrahedral geometry.
Bicyclo[2.2.2]octane Bicyclic (Bridged)23.8 ~11.0Moderate strain.[1]

symmetry often simplifies spectra.[1]
Norbornane Bicyclic (Bridged)36.8 ~27.2High strain.[1] Significant deshielding due to bond angle distortion.[1]
cis-Decalin Bicyclic (Fused)36.0 ~12.6 (vs trans)Mobile.[1] High number of gauche interactions (Shielded).[1]
trans-Decalin Bicyclic (Fused)44.0 0.0 (Reference)Rigid. All substituents equatorial.[1] Deshielded relative to cis.

Note: Values are for


 solution relative to TMS. Shifts may vary by ±0.5 ppm depending on concentration and temperature.[1]
Case Study: Norbornane vs. Bicyclo[2.2.2]octane
  • Observation: The norbornane bridgehead (36.8 ppm) is significantly downfield of bicyclo[2.2.2]octane (23.8 ppm).

  • Causality: The methylene bridge in norbornane forces the C1-C7-C4 angle to ~93°, creating severe strain. The bridgehead carbon rehybridizes, increasing

    
    -character in the C-H bond, which deshields the nucleus. Bicyclo[2.2.2]octane, with an ethylene bridge, allows angles closer to tetrahedral, resulting in a shift closer to (and even shielded relative to) unstrained alkanes.
    
Case Study: cis- vs. trans-Decalin (The Stereochemical Probe)

Distinguishing decalin isomers is a classic application of the


-gauche effect.
  • trans-Decalin (44.0 ppm): The bridgehead hydrogens are anti-periplanar to the adjacent ring carbons. There are minimal steric clashes.[1]

  • cis-Decalin (36.0 ppm): The bridgehead hydrogens are gauche to the methylenes of the fused ring. This steric compression results in an 8 ppm upfield shift .[1]

  • Actionable Insight: If synthesizing a decalin scaffold, an 8 ppm difference in the bridgehead signal is the definitive proof of isomerism.

Experimental Protocol: The "Relaxation Trap"

A common failure mode in analyzing rigid bicyclic systems is the under-integration of bridgehead and quaternary carbons .[1]

The Problem: T1 Relaxation

In rigid scaffolds like adamantane or norbornane, the carbon backbone is held firmly in place, reducing the efficiency of spin-lattice relaxation (


).
  • Standard Organic Molecules:

    
     seconds.[1]
    
  • Bridgehead Carbons:

    
     can range from 5 to 20 seconds .[1]
    
  • Quaternary Bridgeheads:

    
     can exceed 40 seconds .[1]
    

If the inter-pulse delay (


) is too short (e.g., the default 2 seconds), the nuclei do not fully relax, leading to severe signal suppression and inaccurate integration.
Validated Acquisition Workflow

Use this protocol for quantitative assignment of bicyclic scaffolds.

Step 1: Estimate T1 (Optional but Recommended)

  • Run a quick Inversion Recovery experiment (e.g., t1ir pulse sequence).

  • If

    
    , proceed to Step 2.
    

Step 2: Quantitative 13C Setup (Inverse Gated Decoupling)

  • Pulse Sequence: zgig (Bruker) or equivalent.[1] Decoupler is ON during acquisition (for singlet peaks) but OFF during delay (to suppress NOE).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the slowest carbon.
    • Recommendation: Use

      
        for unknown rigid bicyclics.
      
  • Scan Count (

    
    ):  Increase by factor of 4x relative to standard proton-decoupled experiments (due to loss of NOE enhancement).
    

Step 3: Assignment Strategy Use the following decision tree to assign bridgehead carbons definitively.

AssignmentWorkflow Start Start: Unassigned 13C Spectrum DEPT135 Run DEPT-135 Start->DEPT135 CheckPhase Check Phase of Signal DEPT135->CheckPhase Up Positive (+) CH or CH3 CheckPhase->Up Down Negative (-) CH2 CheckPhase->Down Gone No Signal Quaternary C CheckPhase->Gone HSQC Run HSQC Up->HSQC Correlate to Methine Proton Bridge Bridge (CH2) Confirmed Down->Bridge Quat Substituted Bridgehead (Quaternary) Gone->Quat Bridgehead Bridgehead (CH) Confirmed HSQC->Bridgehead

Figure 2: Logical workflow for assigning bridgehead carbons.

Comparison: Experimental vs. Computational (DFT)

Is it worth running DFT calculations for these shifts?

MethodAccuracy (RMSE)ProsCons
Empirical (Additivity) > 5.0 ppmInstant; built into drawing software.Fails for strained bicyclics. Cannot account for non-additive strain/orbital effects.[1]
DFT (GIAO-mPW1PW91) 1.0 - 2.0 ppmHigh accuracy; accounts for strain & stereochem.[1]Computationally expensive; requires conformational search (esp.[1] for cis-decalin).[1][2][3][4]

Recommendation: Do not rely on ChemDraw/ACD empirical predictors for bridgehead shifts in strained rings. They often underestimate the deshielding effect of strain.[1] Use DFT (GIAO method) or compare directly to the experimental baselines in Table 1.

References

  • Duddeck, H. (1981).[1] "13C Nuclear Magnetic Resonance Spectra. XV—The

    
    -anti Substituent Effect." Organic Magnetic Resonance.[1] Link
    
  • Stothers, J. B., & Tan, C. T. (1976).[5][6] "13C Spectra of a Variety of Bicyclo[2.2.2]octane Derivatives." Canadian Journal of Chemistry.[1][5] Link

  • Dodziuk, H., et al. (2005).[1][3] "1H and 13C NMR Chemical Shifts in trans- and cis-Decalins." Magnetic Resonance in Chemistry. Link

  • Hoffman, R. (2022).[1] "Solid-state Chemical-shift Referencing with Adamantane." Journal of Magnetic Resonance. Link

  • Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Chapman and Hall.[1] (Standard text for gamma-gauche effects).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of a Rigid Scaffold

2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid is a molecule of significant interest, particularly in medicinal chemistry and materials science, owing to its rigid, conformationally constrained bicyclic framework derived from the norbornane system.[1][2] This rigidity is a desirable trait for designing molecules with specific spatial orientations for interaction with biological targets. Unambiguous structural confirmation is paramount, and mass spectrometry (MS) provides critical data on molecular weight and structural motifs through controlled fragmentation.

Direct experimental fragmentation data for this specific compound is not widely published. Therefore, this guide synthesizes foundational principles of mass spectrometry and draws on established fragmentation patterns of analogous structures—such as camphor, norbornane derivatives, and keto-acids—to predict its behavior under different ionization conditions.[3][4] This predictive approach provides a robust framework for researchers encountering this or similar molecular scaffolds.

Foundational Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by the relative stability of the bonds and the resulting fragments. For 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, the key structural features dictating its fragmentation are:

  • The Strained Bicyclic Ring System: The bicyclo[2.2.1]heptane core is strained and susceptible to specific cleavage pathways, most notably the retro-Diels-Alder reaction, which cleaves the six-membered ring into a diene and a dienophile.[5][6][7]

  • The Ketone Functional Group: The carbonyl group directs fragmentation through alpha-cleavage (cleavage of the bond adjacent to the C=O group) and can participate in rearrangements.[8]

  • The Bridgehead Carboxylic Acid: Carboxylic acids readily lose characteristic neutral fragments such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10] The bridgehead position may influence the ease of these losses.

The choice of ionization technique profoundly impacts the extent of fragmentation. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation and detailed structural information. In contrast, soft ionization methods like Electrospray Ionization (ESI) are gentler, typically preserving the molecular ion and revealing simpler fragmentation pathways.

Analysis under Electron Ionization (EI-MS): A Roadmap of Fragmentation

Electron Ionization is the classic technique for generating a reproducible "fingerprint" mass spectrum, ideal for library matching and detailed structural elucidation. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for analyzing volatile compounds like the methylated ester of the target acid.

Causality of Fragmentation: Upon EI, the molecule is ionized to a high-energy radical cation (M⁺˙), which then undergoes a cascade of fragmentation reactions. The most probable pathways are driven by the stabilization of the resulting fragments. For this molecule, with a molecular weight of 168.18 g/mol , the molecular ion peak at m/z 168 is expected to be of low to moderate intensity.

Predicted Fragmentation Pathways:

  • Loss of Carboxyl Group: A primary fragmentation involves the cleavage of the C1-COOH bond, leading to the loss of a carboxyl radical (•COOH, 45 Da), resulting in a fragment at m/z 123 .

  • Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) from the molecular ion is a hallmark of carboxylic acids, yielding a fragment at m/z 124 .

  • Alpha-Cleavage at the Carbonyl Group: Cleavage of the C1-C2 bond is a favorable alpha-cleavage, leading to the loss of a CO molecule (28 Da) and subsequent rearrangement to a stable ion at m/z 140 .

  • Retro-Diels-Alder (rDA) Reaction: The strained bicyclic system can undergo a characteristic rDA reaction.[5][7][11][12] This would cleave the molecule into charged and neutral diene/dienophile pairs. A key rDA fragmentation is expected to produce a cyclopentadiene radical cation at m/z 66 .

  • Complex Rearrangements: Drawing parallels from camphor fragmentation, complex rearrangements following initial cleavages are expected, leading to a series of characteristic lower-mass ions.[13] Prominent fragments are predicted at m/z 95 and m/z 81 , which are common in the spectra of norbornane derivatives.[13][14]

Workflow for EI-MS Fragmentation Analysis

EI_Fragmentation M [M]⁺˙ m/z 168 F123 [M - COOH]⁺ m/z 123 M->F123 - •COOH F124 [M - CO₂]⁺˙ m/z 124 M->F124 - CO₂ F95 [C₇H₇O]⁺ m/z 95 F124->F95 - C₂H₅• F66 [C₅H₆]⁺˙ m/z 66 F124->F66 Retro-Diels-Alder F81 [C₆H₉]⁺ m/z 81 F95->F81 - CH₂

Caption: Predicted EI fragmentation pathway for 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid.

Table 1: Predicted Major Fragment Ions in EI-MS
m/zProposed Fragment IonProposed MechanismRelative Intensity
168[C₉H₁₂O₃]⁺˙Molecular Ion (M⁺˙)Low
124[C₈H₁₂O]⁺˙Loss of CO₂Moderate
123[C₈H₁₁O]⁺Loss of •COOHModerate
95[C₇H₇O]⁺Subsequent fragmentation from m/z 124High (Base Peak)
81[C₆H₉]⁺Common fragment in norbornanesHigh
66[C₅H₆]⁺˙Retro-Diels-Alder reactionModerate
Experimental Protocol: GC-EI-MS Analysis
  • Objective: To obtain the electron ionization mass spectrum of the analyte. The carboxylic acid is often derivatized (e.g., methylated with diazomethane or TMS) to improve volatility for GC analysis.[15]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Methodology:

    • Sample Preparation: Derivatize the analyte to its methyl ester. Dissolve 1 mg of the derivatized sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • GC Conditions:

      • Injector: Split/splitless, 250°C.

      • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

    • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum and compare it against spectral libraries (e.g., NIST) and the predicted fragmentation pattern.

Analysis under ESI-MS: Probing with a Gentler Touch

Electrospray Ionization (ESI) is the premier technique for analyzing polar, non-volatile molecules, often coupled with Liquid Chromatography (LC). It generates ions with minimal internal energy, making it ideal for determining the molecular weight and studying specific fragmentation pathways through tandem MS (MS/MS).

Causality of Fragmentation: ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Fragmentation is induced in a collision cell (CID or HCD) by colliding these precursor ions with an inert gas. The resulting product ions reveal the most labile bonds.

Predicted Fragmentation in Negative Ion Mode [M-H]⁻: The carboxylic acid is readily deprotonated to form the [M-H]⁻ ion at m/z 167 . Collision-induced dissociation (CID) of this ion is expected to be dominated by the loss of CO₂ (44 Da), a highly favorable process for carboxylates, resulting in a major product ion at m/z 123 .

Predicted Fragmentation in Positive Ion Mode [M+H]⁺: Protonation can occur on either the ketone or the carboxylic acid oxygen. The protonated molecule [M+H]⁺ appears at m/z 169 . The most likely fragmentation pathway is the sequential loss of neutral molecules: first water (H₂O, 18 Da) to yield an ion at m/z 151 , followed by the loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 123 .

Workflow for ESI-MS/MS Fragmentation Analysis

ESI_Fragmentation cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_neg [M-H]⁻ m/z 167 F123_neg [M-H-CO₂]⁻ m/z 123 M_neg->F123_neg - CO₂ M_pos [M+H]⁺ m/z 169 F151_pos [M+H-H₂O]⁺ m/z 151 M_pos->F151_pos - H₂O F123_pos [M+H-H₂O-CO]⁺ m/z 123 F151_pos->F123_pos - CO

Caption: Predicted ESI-MS/MS fragmentation pathways in negative and positive ion modes.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS
ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss
Negative167123CO₂ (44 Da)
Positive169151H₂O (18 Da)
Positive151123CO (28 Da)
Experimental Protocol: LC-ESI-MS/MS Analysis
  • Objective: To confirm the molecular weight and elucidate primary fragmentation pathways using tandem mass spectrometry.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

      • Scan Mode: Full scan (m/z 100-500) to find the precursor ion, followed by a product ion scan (MS/MS) of the precursor.

      • Precursor Ions: m/z 169 (positive) and m/z 167 (negative).

      • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full fragmentation profile.

    • Data Analysis: Extract the full scan and product ion spectra. Confirm the mass of the precursor ion and identify the major product ions and their corresponding neutral losses.

Comparative Analysis: Choosing the Right Tool

The optimal mass spectrometric approach depends on the analytical question.

FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Primary Use Structural elucidation, library matchingMolecular weight confirmation, targeted quantification
Fragmentation Extensive, complex ("fingerprint")Controlled, simpler (loss of neutrals)
Molecular Ion Often weak or absentStrong precursor ion
Sample Volatility Required (derivatization often necessary)Not required
Strengths Provides rich structural detail from fragment patterns.High sensitivity, suitable for complex mixtures and polar analytes.[16]
Limitations Can be too harsh for labile molecules.Provides less detailed structural information from a single spectrum.

Context with Other Techniques: While MS provides invaluable data, it is most powerful when used in concert with other techniques.

  • NMR Spectroscopy: Provides the definitive carbon-hydrogen framework and stereochemical information.

  • IR Spectroscopy: Confirms the presence of key functional groups (C=O at ~1740 cm⁻¹ for the ketone and a broad O-H stretch for the carboxylic acid).

MS complements these by providing an exact molecular weight (via HRMS) and a fragmentation pattern that serves as an independent confirmation of the proposed structure.

Conclusion and Expert Recommendation

The mass spectrometric behavior of 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid is dictated by the interplay between its strained bicyclic core and its ketone and carboxylic acid functionalities.

  • Under EI-MS, expect a complex spectrum with a weak molecular ion and characteristic fragments resulting from decarboxylation (M-44), retro-Diels-Alder reaction (m/z 66), and rearrangements common to norbornane systems (m/z 95, 81). This technique is superior for detailed structural confirmation.

  • Under ESI-MS/MS, the analysis is cleaner. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 167 will readily lose CO₂ to form a product ion at m/z 123. In positive mode, the protonated molecule [M+H]⁺ at m/z 169 will lose H₂O and then CO. This method is ideal for rapid molecular weight confirmation and analysis in complex matrices.

For unambiguous identification, a multi-faceted approach is recommended. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. GC-EI-MS of a derivatized sample will provide a rich fingerprint for structural confirmation, while LC-ESI-MS/MS can confirm the molecular weight and primary fragmentation pathways of the intact acid.

References

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  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

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